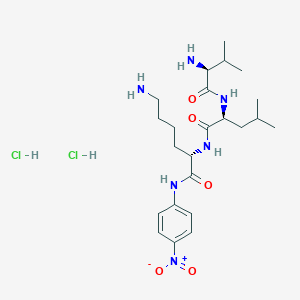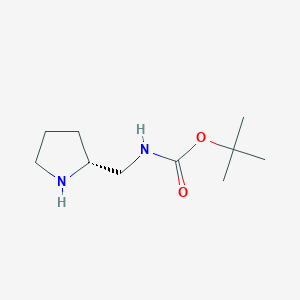
4-(3-Formylphenyl)phenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Formylphenyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes .
Synthesis Analysis
The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The process involves the use of 4-bromobenzaldehyde as a starting material . The acetalization of the aldehyde group was carried out using diethoxymethoxyethane and ethanol to give 1-bromo-4-(diethoxymethyl)benzene . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .Molecular Structure Analysis
The molecular formula of 4-(3-Formylphenyl)phenylboronic acid is C13H11BO3 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
4-(3-Formylphenyl)phenylboronic acid acts as a reagent used for various reactions including Palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids, and others .Physical and Chemical Properties Analysis
4-(3-Formylphenyl)phenylboronic acid is a white powder . It has a molecular weight of 226.04 . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen
Glukose-sensitive Polymere für die Diabetesbehandlung
Phenylboronsäure-Konjugate wurden zur Herstellung von glukosesensitiven Polymeren verwendet. Diese Polymere können eine selbstregulierte Insulinausschüttung ermöglichen, was für die Behandlung von Diabetes entscheidend ist. Sie dienen auch als diagnostische Mittel aufgrund ihrer Empfindlichkeit gegenüber Glukosewerten .
Wundheilung und Tumor-Targeting
Diese Konjugate haben sich in Wundheilungsanwendungen und der Tumor-Targeting-Therapie als vielversprechend erwiesen und bieten einen Weg für die gezielte therapeutische Abgabe und können die Heilungsprozesse verbessern .
3. Orale Abgabesysteme für proteinhaltige Medikamente 4-(3-Formylphenyl)phenylboronsäure wurde zur Entwicklung oraler Abgabesysteme für Medikamente wie Calcitonin verwendet. Diese Verbindung kann Enzyme im Magen-Darm-Trakt hemmen, was für die orale Verabreichung von proteinbasierten Medikamenten von Vorteil ist .
Kupplungsreaktionen in der organischen Synthese
Diese Verbindung kann als Reaktant in verschiedenen Kupplungsreaktionen, wie z. B. der Suzuki-Kupplung, verwendet werden, einem weit verbreiteten Verfahren in der organischen Synthese zur Herstellung komplexer Moleküle .
Biologische Hemmung von Enzymen
Als biologischer Inhibitor können Phenylboronsäurederivate bestimmte Enzyme wie γ-Glutamyltranspeptidase hemmen, was Auswirkungen auf die Untersuchung des Enzymverhaltens und der -regulation hat .
Chemosignalisierungsverhaltensstudien
Die Auswirkungen von Boronsäure auf das fluoridselektive Chemosignalisierungsverhalten wurden mit Derivaten wie 3-Formylphenylboronsäure untersucht. Diese Forschung ist bedeutsam für das Verständnis von Signalmechanismen auf molekularer Ebene .
Struktur- und Schwingungsanalyse
Es wurden Untersuchungen zu den strukturellen und schwingungseigenschaften von formyl-substituierten Phenylboronsäuren durchgeführt, die Einblicke in ihre physikalischen Eigenschaften und potenziellen Anwendungen in der Materialwissenschaft liefern .
Löslichkeitsstudien
Es wurden Studien zur Löslichkeit von Phenylboronsäure und ihren cyclischen Estern in verschiedenen organischen Lösungsmitteln durchgeführt, die für das Verständnis ihres Verhaltens und ihrer Anwendungen in verschiedenen Lösungsmittelumgebungen unerlässlich sind .
Wirkmechanismus
Phenylboronic acids are strong class of Lewis acid because it has open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . They are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
Safety and Hazards
Zukünftige Richtungen
Phenylboronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . The most important fields are the synthesis of biaryl compounds in the Suzuki–Miyaura reaction, the molecular receptors of sugars, covalent organic frameworks and their use as biologically active compounds . There is a need to find boronic acids that have good water solubility. This feature is important for the construction of molecular sugar receptors and the use of boronic acids as biologically active agents .
Eigenschaften
IUPAC Name |
[4-(3-formylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFFXSVUBIUPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



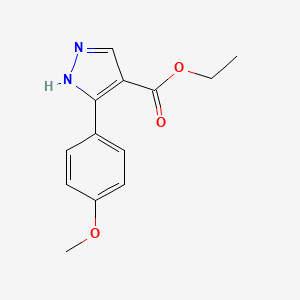



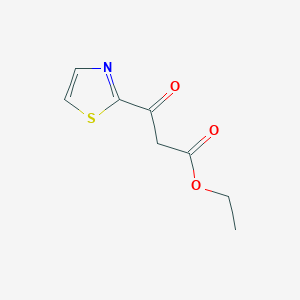
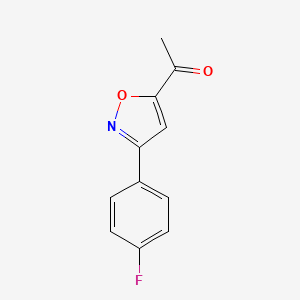

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)
